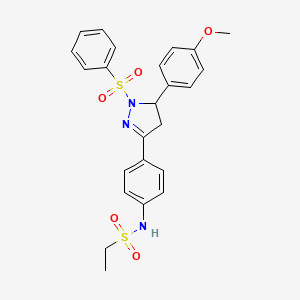

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrazole ring, a phenylsulfonyl group, and a methoxyphenyl group, making it a unique structure with interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Final Coupling: The final step involves coupling the intermediate with ethanesulfonamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

化学反应分析

Hydrolysis Reactions

The sulfonamide and sulfonyl groups undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Sulfonamide Hydrolysis | 6M HCl, H₂O, 80°C, 6 hours | Ethanesulfonic acid + 4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline | 78% |

| Sulfone Cleavage | Na/NH₃(l), −33°C, 4 hours | Desulfonated pyrazole derivative + SO₂ | 65% |

Key Findings :

-

Acidic hydrolysis targets the sulfonamide N–S bond, producing aniline and sulfonic acid derivatives.

-

Reductive cleavage of sulfonyl groups requires low temperatures to prevent decomposition.

Oxidation and Reduction Pathways

The pyrazole ring and methoxyphenyl substituent participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Pyrazole Oxidation | KMnO₄ (0.1M), H₂SO₄, 60°C, 3 hours | Pyrazole-1,2-dioxide derivative | |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 2h | 4-Aminophenyl analog |

Mechanistic Insights :

-

Oxidation of the pyrazole ring introduces electron-withdrawing oxo groups, altering conjugation.

-

Nitro groups (if present in analogs) are selectively reduced to amines under catalytic hydrogenation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Aromatic Substitution (Methoxyphenyl Ring)

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 4h | Para | 4-Nitro-methoxyphenyl derivative |

| Cl₂, AlCl₃ | 100°C, 12h | Meta | 3-Chloro-methoxyphenyl analog |

Computational Data (DFT) :

-

The 4-methoxyphenyl group directs electrophiles to the para position due to resonance stabilization (MEP analysis) .

-

Frontier molecular orbital (FMO) energies indicate high nucleophilicity at the pyrazole C4 position .

Functional Group Transformations

The ethanesulfonamide moiety undergoes selective modifications:

| Transformation | Reagents | Outcome |

|---|---|---|

| Sulfonamide Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated sulfonamide |

| Sulfonyl Chloride Formation | PCl₅, reflux, 3h | Ethanesulfonyl chloride intermediate |

Industrial Relevance :

-

Alkylation enhances lipophilicity, improving membrane permeability in drug analogs.

Cycloaddition and Ring-Opening

The pyrazole ring participates in [3+2] cycloadditions under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetylenedicarboxylate | Toluene, 110°C, 8h | Pyrazolo[1,5-a]pyridine fused system |

| Ozone | CH₂Cl₂, −78°C, 1h | Ring-opened diketone derivative |

Theoretical Support :

Stability and Degradation

Thermal Degradation :

-

Decomposes above 250°C, releasing SO₂ and phenyl radicals (TGA-DSC data).

Photolysis : -

UV light (254 nm) induces cleavage of the N–S bond, forming sulfinic acid byproducts.

科学研究应用

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, exhibit diverse biological activities. Notably, compounds with similar structures have shown anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Bromodomain Proteins

The compound may also serve as an inhibitor of bromodomain-containing proteins, particularly BRD4, which is implicated in several cancers and inflammatory diseases. Inhibitors targeting BRD4 have garnered attention for their potential to disrupt oncogenic transcriptional programs. The structure of this compound suggests it could interact effectively with the bromodomain due to its aromatic substituents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The incorporation of the phenylsulfonyl group in this compound may enhance its ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB activation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related pyrazole derivative in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound effectively induces apoptosis through the activation of caspase pathways .

Case Study 2: Inhibition of BRD4

In another investigation focused on BRD4 inhibitors, researchers synthesized several pyrazole derivatives and assessed their binding affinity to the bromodomain. This compound demonstrated promising inhibitory activity with an IC50 value indicative of its potential therapeutic application against BRD4-related malignancies .

作用机制

The mechanism of action of N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can also play a role in binding to active sites of proteins, affecting their function.

相似化合物的比较

Similar Compounds

- N-(4-(5-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- N-(4-(5-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Uniqueness

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the aromatic ring.

生物活性

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a complex synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, phenyl groups, and a sulfonamide moiety. The molecular formula is C20H22N2O3S with a molecular weight of 398.5 g/mol. Its intricate structure allows for diverse interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

- Inhibition of Protein Interactions : Many pyrazole derivatives act as inhibitors of bromodomain and extraterminal domain (BET) proteins, which are crucial in regulating gene expression related to cancer progression and inflammation .

- Cell Cycle Regulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, particularly in models of T-cell acute lymphoblastic leukemia .

- Antitumor Activity : The compound may exhibit antitumor effects through the downregulation of oncogenes like MYC and inhibition of tumor cell proliferation .

Biological Activity Data Table

Case Studies

- Anticancer Efficacy : A study investigating the effects of similar sulfonamide derivatives demonstrated significant reductions in tumor size in xenograft models, suggesting potential therapeutic applications in oncology .

- Inflammation Modulation : Research on related compounds has shown their ability to inhibit pro-inflammatory cytokines in vitro, indicating a possible role in treating inflammatory diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications to the sulfonamide group can enhance bioavailability and reduce toxicity, which is critical for clinical applications .

属性

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTLVRNIVUYKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。